Iron(II) lactate trihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Iron(II) lactate trihydrate can be synthesized through several methods:

Reaction of Calcium Lactate with Iron(II) Sulfate: This method involves the reaction of calcium lactate with iron(II) sulfate in an aqueous solution, resulting in the formation of iron(II) lactate and calcium sulfate as a byproduct. [ \text{Ca(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} + \text{FeSO}_4\text{(aq)} \rightarrow \text{CaSO}_4\text{(s)} + \text{Fe(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} ]

Combination of Lactic Acid with Calcium Carbonate and Iron(II) Sulfate: Another route involves combining lactic acid with calcium carbonate and iron(II) sulfate, which also yields iron(II) lactate.

化学反応の分析

Iron(II) lactate trihydrate undergoes various chemical reactions:

Oxidation: Iron(II) lactate can be oxidized to iron(III) lactate in the presence of oxidizing agents.

Reduction: It can also participate in reduction reactions where iron(III) is reduced back to iron(II).

Substitution: The lactate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like ascorbic acid for reduction. .

科学的研究の応用

Nutritional Applications

Iron Supplementation :

Iron(II) lactate trihydrate is primarily used as an iron supplement due to its high bioavailability compared to other iron salts. It is effective in treating and preventing iron-deficiency anemia, which is prevalent globally. The compound helps increase hemoglobin levels and improves oxygen transport in the blood .

Table 1: Comparison of Iron Supplements

| Compound Name | Bioavailability | Common Uses |

|---|---|---|

| This compound | High | Dietary supplements, fortified foods |

| Ferrous Sulfate | Moderate | Iron deficiency treatment |

| Ferrous Gluconate | Moderate | Dietary supplements |

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for the formulation of various medications aimed at treating nutritional deficiencies. Its solubility and stability make it suitable for oral formulations, where it can be combined with other nutrients to enhance therapeutic efficacy .

Case Study: Treatment of Anemia

A clinical study demonstrated that patients receiving this compound showed significant improvements in hemoglobin levels within four weeks of treatment compared to those on placebo. The study highlighted the compound's effectiveness and tolerability, making it a preferred choice for patients with gastrointestinal sensitivities associated with other iron supplements.

Food Technology Applications

In food technology, this compound is employed as a fortifying agent. It is added to various food products to enhance their nutritional profile without altering taste or color significantly. Its use in fortified foods helps combat widespread iron deficiency, especially in vulnerable populations such as pregnant women and children .

Table 2: Applications in Food Products

| Food Product Type | Application |

|---|---|

| Breakfast cereals | Iron fortification |

| Nutritional bars | Enhanced iron content |

| Baby foods | Nutritional supplementation |

Industrial Applications

Beyond nutritional and pharmaceutical uses, this compound has applications in chemical manufacturing and research laboratories. It serves as a precursor for synthesizing other iron compounds and is utilized in various chemical reactions due to its properties as a reducing agent .

作用機序

The mechanism of action of iron(II) lactate trihydrate involves its dissolution in the digestive tract, where it releases iron ions (Fe2+) and lactate ions. The lactic acid component acts as a chelating agent, enhancing the solubility and absorption of iron in the intestines. The iron ions are absorbed by enterocytes and transported into the bloodstream, where they bind to transferrin and are distributed to various tissues for metabolic functions .

類似化合物との比較

Iron(II) lactate trihydrate can be compared with other iron supplements such as:

Iron(II) sulfate: Another common iron supplement, but it has a higher tendency to cause gastrointestinal upset.

Iron(II) gluconate: Similar in bioavailability but differs in its chemical structure and solubility.

Iron(III) chloride: Used in different applications due to its higher oxidation state and different reactivity.

This compound is unique due to its high solubility, bioavailability, and lower risk of gastrointestinal side effects, making it a preferred choice for iron supplementation .

生物活性

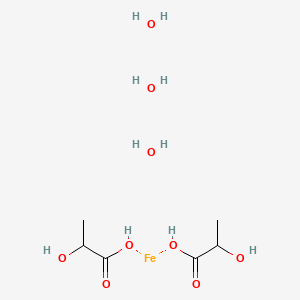

Iron(II) lactate trihydrate, also known as ferrous lactate hydrate, is a compound with the formula [CH3CH(OH)COO]2Fe⋅3H2O and CAS number 5905-52-2. This compound has garnered attention for its biological activity, particularly in relation to iron metabolism, potential therapeutic uses, and toxicological effects. This article explores these aspects through detailed research findings, case studies, and data tables.

This compound is characterized by its high purity (≥98.0% dried material) and molecular weight of approximately 233.99 g/mol (anhydrous basis) . The compound exists as a hydrate, which influences its solubility and bioavailability in biological systems.

Biological Activity

1. Iron Supplementation and Absorption

Iron(II) lactate is primarily used as an iron supplement due to its relatively high bioavailability compared to other iron salts. Studies have shown that it can effectively improve iron status in individuals suffering from iron deficiency anemia. The absorption mechanism involves the reduction of ferric iron (Fe^3+) to ferrous iron (Fe^2+) in the acidic environment of the stomach, enhancing its uptake in the intestines .

2. Antimicrobial Properties

Research indicates that iron(II) lactate exhibits antimicrobial activity. In vitro studies have demonstrated that it can inhibit the growth of certain bacterial strains, suggesting potential applications in food preservation and medicine . The mechanism is thought to involve the disruption of bacterial cell membranes through the generation of reactive oxygen species (ROS) in the presence of iron ions.

3. Toxicological Effects

While iron(II) lactate has beneficial applications, excessive intake can lead to toxicity. Case studies involving animal models have shown that high doses can induce conditions such as osteopenia and eosinophilic gastroenterocolitis. For instance, male Sprague-Dawley rats fed a diet containing 5% iron lactate for several weeks exhibited significant bone density loss and gastrointestinal inflammation .

Case Studies

Case Study 1: Osteopenia Induction

A study published in Toxicologic Pathology reported that rats consuming a diet with 50,000 ppm (5%) iron lactate for two to four weeks developed osteopenia. Histomorphometric analysis revealed increased osteoclast numbers and altered bone turnover markers, indicating a detrimental effect on bone health due to excess iron .

Case Study 2: Gastrointestinal Effects

Another research article highlighted eosinophilic gastroenterocolitis in rats subjected to a similar dietary regimen of iron lactate. The findings included eosinophilic infiltration in the intestinal mucosa and peripheral eosinophilia, showcasing the compound's potential to provoke inflammatory responses at high doses .

Comparative Analysis of Iron Compounds

The following table summarizes the biological activities and effects of various iron compounds compared to Iron(II) lactate:

| Compound | Bioavailability | Antimicrobial Activity | Toxicity Level | Common Uses |

|---|---|---|---|---|

| Iron(II) Lactate | High | Yes | Moderate | Iron supplementation |

| Ferrous Sulfate | Moderate | Yes | High | Anemia treatment |

| Ferrous Gluconate | High | Limited | Low | Dietary supplements |

| Iron(III) Citrate | Low | No | Low | Food fortification |

特性

IUPAC Name |

2-hydroxypropanoic acid;iron;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Fe.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENWRIDFJWUOGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18FeO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。